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molecular formula C7H7ClO3S B8362975 3-Chloro-5-methylsulfonyl-phenol

3-Chloro-5-methylsulfonyl-phenol

Cat. No. B8362975
M. Wt: 206.65 g/mol
InChI Key: VZMULQLNTUKUIC-UHFFFAOYSA-N
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Patent
US09006227B2

Procedure details

Preparation according to Preparation 1: 3-bromo-5-chlorophenol (4.0 g, 19.3 mmol), sodium methanesulfinate (3.1 g, 28.9 mmol), cupper(I)iodide (2.2 g, 11.5 mmol), L-proline (2.7 g, 23.1 mmol), potassium carbonate (1.6 g, 11.6 mmol), dry dimethyl sulfoxide (70 ml). Yield: 3.7 g (92%). MS m/z (relative intensity, 70 eV) 206 (M+, 88), 191 (36), 144 (58), 127 (bp), 99 (76).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupper(I)iodide
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Quantity
1.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 58 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 76 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
70 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+].N1CCC[C@H]1C(O)=O.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:8][C:6]1[CH:5]=[C:4]([OH:9])[CH:3]=[C:2]([S:11]([CH3:10])(=[O:13])=[O:12])[CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Cl)O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Three
Name
cupper(I)iodide
Quantity
2.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
2.7 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Five
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 58 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 76 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 1

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=C(C1)S(=O)(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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